molecular formula C4H4N3O3Na B601022 Sodium 1-methyl-4-nitro-1H-imidazol-5-olate CAS No. 35681-68-6

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Cat. No.: B601022
CAS No.: 35681-68-6
M. Wt: 165.08
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Scientific Research Applications

Scientific Research Applications

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate has diverse applications in scientific research:

Chemistry

It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions.

Biology

The compound exhibits significant biological activities:

  • Antimicrobial Activity : It has shown substantial effectiveness against various pathogens, making it a candidate for therapeutic applications. For instance, studies have indicated its ability to disrupt metabolic processes in microorganisms .
  • Antifungal Properties : Similar to its antimicrobial activity, it has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies .

Medicine

This compound is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound may induce cell death through mechanisms such as ferroptosis, linked to lipid peroxidation .

Industry

In industrial applications, it is utilized in the production of dyes, pigments, and other chemicals due to its reactive properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antimicrobial Studies

Research demonstrated that derivatives of this compound effectively inhibited growth against clinical strains of Helicobacter pylori, showcasing its potential in treating gastric ulcers .

Antitumor Research

Studies indicated that this compound and its derivatives could induce ferroptosis in cancer cells, providing insights into new cancer treatment strategies .

Comparison with Similar Compounds

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate can be compared with other imidazole derivatives:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a chemical compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

  • Chemical Formula : C4_4H4_4N3_3O3_3.Na
  • Molecular Weight : 165.08 g/mol
  • CAS Number : 35681-68-6

This compound is synthesized through various methods, including the Debus-Radziszewski synthesis and Wallach synthesis, which involve the condensation of imidazole derivatives with other reagents to produce this compound.

Biological Properties

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has substantial antimicrobial properties, making it a candidate for therapeutic applications against various pathogens. Its derivatives have been shown to disrupt metabolic processes in microorganisms .
  • Antifungal Properties : Similar to its antimicrobial activity, the compound has demonstrated effectiveness against fungal infections, suggesting potential use in antifungal therapies.
  • Antitumor Activity : this compound and its derivatives are being investigated for their potential as antitumor agents. Studies have indicated that they may induce cell death through mechanisms such as ferroptosis, a form of regulated cell death associated with lipid peroxidation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids within cells, leading to cytotoxic effects.
  • Induction of Lipid Peroxidation : In cancer cells, this compound has been shown to increase lipid peroxidation levels, which is linked to its antitumor effects. This process can lead to ferroptosis, characterized by the accumulation of lipid peroxides .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-MethylimidazoleLacks nitro groupLess reactive due to absence of electron-withdrawing group
4-NitroimidazoleSimilar structure but lacks methyl groupAffects solubility and reactivity
5-Hydroxy-1-methyl-4-nitroimidazoleContains a hydroxyl groupAlters chemical properties and biological activities
This compoundContains a methyl group at position 1Different reactivity profile due to methyl substitution

This table highlights how the presence of specific functional groups influences the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with imidazole derivatives led to significant tumor growth inhibition in xenograft models, with associated increases in lipid peroxidation markers .
  • Microbial Inhibition : Another research project highlighted that derivatives of this compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent.
  • Pharmacokinetics : Research on the pharmacokinetics of related compounds showed promising results regarding absorption and bioavailability when administered through different routes in animal models .

Properties

IUPAC Name

sodium;3-methyl-5-nitroimidazol-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKQRVWAYCZEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

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